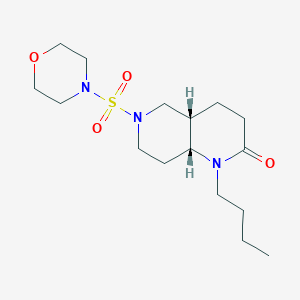
1-(1-adamantyl)-4-(2-chloro-5-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-4-(2-chloro-5-nitrobenzoyl)piperazine, commonly known as ACNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ACNP is a piperazine derivative that is structurally related to other psychoactive compounds, such as amphetamines and cocaine. The purpose of
Aplicaciones Científicas De Investigación
ACNP has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ACNP has been shown to modulate the activity of dopamine and norepinephrine transporters, which are involved in the regulation of mood and behavior. In pharmacology, ACNP has been studied for its potential as a drug candidate for the treatment of various neurological disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In medicinal chemistry, ACNP has been used as a starting point for the development of new psychoactive compounds with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of ACNP involves the inhibition of dopamine and norepinephrine transporters, which results in an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of ACNP, such as improved mood, increased alertness, and enhanced cognitive performance.
Biochemical and Physiological Effects:
ACNP has been shown to have a number of biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, improved mood, increased alertness, and enhanced cognitive performance. However, the exact nature and extent of these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACNP has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling are some of the limitations that need to be considered.
Direcciones Futuras
There are several future directions for research on ACNP, including the development of new derivatives with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the use of ACNP as a tool for studying the role of dopamine and norepinephrine transporters in the brain and their involvement in various neuropsychiatric disorders is an area of ongoing research.
Métodos De Síntesis
The synthesis of ACNP involves the reaction of 1-adamantylamine with 2-chloro-5-nitrobenzoyl chloride in the presence of a base. The resulting compound is then converted to the piperazine derivative through a reaction with piperazine.
Propiedades
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c22-19-2-1-17(25(27)28)10-18(19)20(26)23-3-5-24(6-4-23)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXZSDMOMRXCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)

![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5418204.png)


![3-[2-(4-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5418220.png)
![3-fluoro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5418224.png)


![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5418241.png)